molecular formula C6H10Cl2 B1332193 1,3-Dichlorocyclohexane CAS No. 55887-78-0

1,3-Dichlorocyclohexane

Cat. No.: B1332193
CAS No.: 55887-78-0
M. Wt: 153.05 g/mol
InChI Key: HXWLCXAXTOJPJL-UHFFFAOYSA-N
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Description

1,3-Dichlorocyclohexane is a disubstituted cyclohexane compound where two chlorine atoms are attached to the first and third carbon atoms of the cyclohexane ring. This compound exists in two stereoisomeric forms: cis and trans, depending on the relative positions of the chlorine atoms on the ring. It is a colorless liquid with a molecular formula of C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol .

Preparation Methods

1,3-Dichlorocyclohexane can be synthesized through several methods:

Mechanism of Action

The mechanism of action of 1,3-dichlorocyclohexane primarily involves its reactivity due to the presence of chlorine atoms. These atoms can participate in various chemical reactions, making the compound a useful building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .

Properties

IUPAC Name

1,3-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLCXAXTOJPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339585
Record name 1,3-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55887-78-0
Record name 1,3-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the different isomers of 1,3-dichlorocyclohexane and their formation?

A1: this compound exists as two stereoisomers: cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane. These isomers arise from the restricted rotation around the carbon-carbon bonds in the cyclohexane ring. Research on the chlorination of chlorocyclohexane [] indicates that both cis and trans isomers of this compound are formed during the reaction. Interestingly, the study observed that the activation energy required for the formation of the cis isomer was consistently higher than that for the trans isomer, both in gas-phase and solution-phase chlorination.

Q2: Does the choice of solvent affect the formation of these isomers during chlorination?

A2: Yes, the study by Bemrose, et al. [] demonstrated that the solvent significantly influences the ratio of cis to trans isomers formed. The differences in activation energy between cis and trans isomer formation were more pronounced in solution (using carbon tetrachloride or carbon disulfide) compared to the gas phase. This suggests that solvent interactions play a role in the energy barriers and pathways leading to the different isomers.

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